molecular formula C17H20N2OS B2814690 2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide CAS No. 899588-82-0

2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide

Cat. No. B2814690
CAS RN: 899588-82-0
M. Wt: 300.42
InChI Key: UHFAAPNMVLDBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide is a chemical compound with the molecular formula C17H20N2OS and a molecular weight of 300.42 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide consists of a propanamide backbone with a 4-aminophenylthio group and a 2,4-dimethylphenyl group attached . The SMILES representation of the molecule is CC1=CC(=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)N)C .

Scientific Research Applications

Antibacterial and Antifungal Properties

Research involving similar chemical structures has highlighted their antibacterial and antifungal properties. For example, studies on the synthesis of azole derivatives and their N′-phenylcarbamoyl derivatives have shown good antibacterial activity against specific bacteria such as Rhizobium radiobacter. This suggests potential applications of related compounds in developing new antibacterial agents (Tumosienė et al., 2012).

Glucocorticoid Receptor Modulation

Derivatives of similar compounds have been explored for their potential as nonsteroidal dissociated glucocorticoid receptor agonists. These studies have identified compounds with significant anti-inflammatory activity, highlighting a pathway for developing new treatments that could offer the therapeutic benefits of glucocorticoids with reduced side effects (Yang et al., 2010).

Eco-friendly Synthesis

An eco-friendly synthesis approach has been reported for a precursor to Vortioxetine, demonstrating the environmental benefits of using transition-metal-free methods. This research shows the potential for sustainable chemical synthesis methods in pharmaceutical production (Zisopoulou et al., 2020).

Cytotoxic and Antimicrobial Activities

Compounds with a similar structure have been synthesized and evaluated for their cytotoxic and antimicrobial activities. This includes studies on thiazole derivatives, highlighting their application in developing new treatments for infections and possibly cancer, based on their ability to inhibit the growth of certain bacteria and cancer cell lines (Dawbaa et al., 2021).

Synthesis and Characterization for Antibacterial and Antifungal Agents

Novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, through efficient synthesis, have shown significant antibacterial and antifungal activities, marking them as potential leads for developing new antimicrobial agents. This work underlines the importance of structural modification in enhancing biological activity (Helal et al., 2013).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the sources I found.

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-(2,4-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-11-4-9-16(12(2)10-11)19-17(20)13(3)21-15-7-5-14(18)6-8-15/h4-10,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFAAPNMVLDBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)SC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminophenyl)thio]-N-(2,4-dimethylphenyl)-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.